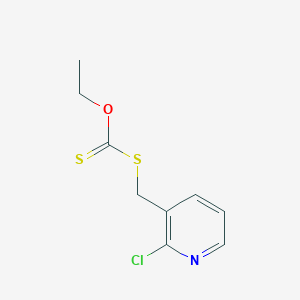

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate

Description

Properties

IUPAC Name |

O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIGWQKUFPSXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate typically involves the reaction of 2-chloropyridine-3-methanol with carbon disulfide and ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate serves as an intermediate in the synthesis of thioethers and other sulfur-containing compounds. It can be utilized in various reactions to create more complex structures:

| Reaction Type | Description | Yield |

|---|---|---|

| Sulfidation | Reaction with thiols to form thioethers | Up to 93% |

| Oxidation | Conversion to sulfoxides and sulfones | Variable |

| Substitution | Formation of substituted derivatives with nucleophiles | Variable |

This compound has been shown to react efficiently under mild conditions, allowing for the development of new synthetic pathways in organic chemistry .

Agrochemical Research

In agrochemical applications, this compound is explored for its potential as a pesticide precursor. Its unique structure allows it to interact with biological systems effectively, making it suitable for developing novel agrochemical agents that target specific pests while minimizing environmental impact .

Biological Research

The compound is also investigated for its biological activities, particularly its interactions with sulfur-containing biomolecules. Studies have indicated that it may influence biological pathways through its reactive sulfur groups, which can interact with proteins and enzymes involved in various cellular processes .

Case Study 1: Synthesis of Thioethers

A study demonstrated the use of this compound in synthesizing thioethers via a sulfidation reaction. The optimal conditions were identified as using DMSO as a solvent at elevated temperatures, yielding significant amounts of desired products .

Case Study 2: Agrochemical Development

Research focusing on the synthesis of new pesticide formulations highlighted the compound's role as an effective intermediate. The resulting products exhibited enhanced efficacy against target pests compared to existing formulations, showcasing the compound's potential in agricultural applications .

Mechanism of Action

The mechanism of action of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate involves its interaction with biological molecules through its sulfur-containing functional groups . These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

- S-((2-chloropyridin-3-yl)methyl) O-methyl carbonodithioate

- S-((2-chloropyridin-3-yl)methyl) O-propyl carbonodithioate

- S-((2-chloropyridin-3-yl)methyl) O-butyl carbonodithioate

Comparison: S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl analogs .

Biological Activity

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is a compound with the molecular formula C₉H₁₀ClNOS₂ and a molecular weight of approximately 247.76 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in cancer treatment and other proliferative diseases.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases, which are critical in cell signaling pathways. Kinases such as c-AbI, c-Kit, and VEGFR are involved in processes like cell proliferation and survival, making them important targets in cancer therapy. The modulation of these kinases can potentially lead to therapeutic effects in conditions like cancer and rheumatoid arthritis .

The compound functions by binding to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. This inhibition can disrupt the signaling pathways that lead to uncontrolled cell growth, characteristic of many cancers. The specific interactions at the molecular level are still under investigation, but preliminary studies suggest that modifications in the activation loop of kinases may be involved in its mechanism .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and other malignancies by inducing apoptosis and cell cycle arrest .

- Antimicrobial Properties : Beyond its anticancer activity, this compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections alongside its anticancer effects .

Comparative Activity Table

Pharmacological Studies

Extensive pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. These studies typically involve:

- In vitro assays : Assessing cytotoxicity using various cancer cell lines.

- In vivo models : Evaluating tumor growth inhibition in animal models.

Results indicate that the compound not only inhibits tumor growth but also shows a favorable safety profile compared to traditional chemotherapeutics.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce potential side effects. Additionally, combining this compound with other therapeutic agents may enhance its anticancer activity through synergistic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate with high yield and purity?

- Answer : The compound can be synthesized via nucleophilic substitution or xanthogenate-based routes. For example, potassium ethyl xanthogenate has been used to prepare structurally similar carbonodithioates (e.g., O-ethyl S-2-oxo-2-phenylethyl carbonodithioate) with yields exceeding 85% . Key factors include reaction temperature (typically 60–80°C), solvent choice (e.g., acetone or THF), and stoichiometric control of the thiolating agent. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Answer :

- ¹H NMR : The 2-chloropyridinyl moiety shows characteristic aromatic proton signals between δ 7.2–8.5 ppm, while the methylene group (S-CH₂-) appears as a singlet near δ 4.0–4.5 ppm. The O-ethyl group resonates as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 4.1–4.3 ppm for CH₂) .

- ¹³C NMR : The carbonodithioate group (C=S) typically appears at δ 200–215 ppm, with pyridinyl carbons in the range of δ 120–150 ppm .

- IR : Strong absorption bands for C=S (1050–1250 cm⁻¹) and C-O (1150–1250 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Answer : The compound is likely sensitive to moisture and oxidation due to the thiocarbonyl group. Store under inert atmosphere (N₂/Ar) at −20°C in amber glass vials. Regular monitoring via TLC or HPLC is advised to detect decomposition .

Advanced Research Questions

Q. How does the electronic nature of the 2-chloropyridinyl substituent influence the reactivity of the carbonodithioate group?

- Answer : The electron-withdrawing chlorine atom on the pyridine ring enhances the electrophilicity of the adjacent methylene group, facilitating nucleophilic attacks (e.g., with amines or thiols). Computational studies (DFT) could quantify charge distribution and predict reaction pathways . Comparative studies with non-chlorinated analogs (e.g., 2-methylpyridinyl derivatives) may reveal differences in reaction rates or selectivity .

Q. What mechanistic insights explain the compound’s potential as a pesticide precursor, based on structural analogs?

- Answer : Analogous phosphorodithioates (e.g., phosmet) act as acetylcholinesterase inhibitors. The carbonodithioate group may undergo hydrolysis to release reactive species (e.g., CS₂) or interact with enzyme active sites. In vitro assays with insecticidal targets (e.g., aphids) and molecular docking simulations are recommended to validate mechanisms .

Q. How can computational modeling (e.g., QSAR, molecular dynamics) guide the design of derivatives with enhanced bioactivity?

- Answer :

- QSAR : Correlate substituent effects (e.g., halogen position on pyridine) with bioactivity data to identify pharmacophores.

- Molecular Dynamics : Simulate ligand-enzyme interactions (e.g., with acetylcholinesterase) to optimize binding affinity.

- Reference frameworks from advanced carbene catalysis studies (e.g., rhodium-carbenoid systems) may inform catalyst design for derivative synthesis .

Methodological and Analytical Challenges

Q. What strategies resolve contradictions in spectroscopic data for carbonodithioate derivatives?

- Answer : Discrepancies in NMR/IR results may arise from tautomerism or solvent effects. Use deuterated solvents for consistent NMR baselines, and cross-validate with high-resolution mass spectrometry (HRMS). For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.